molecular formula C22H20N2O4S B10865926 ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10865926
M. Wt: 408.5 g/mol
InChI Key: FFEANUWJIKBYHE-QJOMJCCJSA-N
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Description

ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a pyrrole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Pyrrole Ring: This step often involves the reaction of the benzothiophene intermediate with pyrrole under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: A similar compound with a slightly different structure.

    BENZOYLOXYIMINO DERIVATIVES: Other derivatives with similar functional groups but different core structures.

Uniqueness

ETHYL 7-[(BENZOYLOXY)IMINO]-2-(1H-PYRROL-1-YL)-5,6-DIHYDRO-1-BENZOTHIOPHENE-3(4H)-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl (7Z)-7-benzoyloxyimino-2-pyrrol-1-yl-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20N2O4S/c1-2-27-22(26)18-16-11-8-12-17(19(16)29-20(18)24-13-6-7-14-24)23-28-21(25)15-9-4-3-5-10-15/h3-7,9-10,13-14H,2,8,11-12H2,1H3/b23-17-

InChI Key

FFEANUWJIKBYHE-QJOMJCCJSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C3=CC=CC=C3)N4C=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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